molecular formula C11H19NO3 B13534616 Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate

Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13534616
M. Wt: 213.27 g/mol
InChI Key: PAIGEROHDCTDDH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-7-oxaspiro[35]nonane-2-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction. For instance, starting from a suitable precursor such as a dihydroxy compound, cyclization can be induced using acid catalysts under controlled temperatures.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. A common method involves the reaction of the spirocyclic intermediate with an amine under basic conditions.

    Esterification: The carboxylate ester group is introduced through esterification reactions, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxo derivatives of the spirocyclic compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique spirocyclic structure.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific mechanical and chemical properties.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its potential bioactivity.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The amino group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-oxospiro[3.5]nonane-7-carboxylate:

Uniqueness

This compound is unique due to the presence of both an amino group and an ester group within a spirocyclic framework. This combination of functional groups and structural features provides a versatile platform for chemical modifications and potential bioactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C11H19NO3/c1-2-15-9(13)11(12)7-10(8-11)3-5-14-6-4-10/h2-8,12H2,1H3

InChI Key

PAIGEROHDCTDDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2(C1)CCOCC2)N

Origin of Product

United States

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